molecular formula C14H9FN2O2 B3214951 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1156131-66-6

2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3214951
CAS No.: 1156131-66-6
M. Wt: 256.23
InChI Key: HOUJENOUCSXYPH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenoxy group at the 2-position and a formyl (-CHO) group at the 3-position. Its structural analogs, such as 2-(4-methoxyphenyl)- and 2-(3-nitrophenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde, have been extensively studied, highlighting the importance of substituents on the aromatic ring for tuning electronic, steric, and biological properties .

Properties

IUPAC Name

2-(4-fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-4-6-11(7-5-10)19-14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUJENOUCSXYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 4-fluorophenol with imidazo[1,2-a]pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the imidazo[1,2-a]pyridine-3-carbaldehyde, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency .

Chemical Reactions Analysis

1.1. Vilsmeier–Haack Formylation

This reaction is critical for introducing the aldehyde group at the C3 position of the imidazo[1,2-α]pyridine scaffold. The process involves:

  • Reagents : DMF/POCl₃ (Vilsmeier reagent), pyridine.

  • Conditions : Reflux in chloroform (4–24 h), followed by ice quenching.

  • Yield : ~75% (isolated as a yellow solid after crystallization) .

Mechanism :

  • Formation of the Vilsmeier reagent (DMF + POCl₃).

  • Electrophilic attack at the C3 position of 2-(4-fluorophenyl)imidazo[1,2-α]pyridine.

  • Hydrolysis to yield the aldehyde .

1.2. Aza-Friedel–Crafts Alkylation

A three-component reaction catalyzed by Y(OTf)₃ enables C3 alkylation without radical intermediates :

  • Reactants :

    • Imidazo[1,2-α]pyridine derivative

    • Aldehydes (e.g., benzaldehyde)

    • Amines (e.g., morpholine)

  • Conditions : Solvent-free, air atmosphere, 80°C, 12 h.

  • Yield : 60–85% (moderate to good yields) .

Key Data :

AldehydeAmineProduct Yield (%)
BenzaldehydeMorpholine83
4-NitrobenzaldehydePiperidine78

Mechanistic Pathways :

  • Path I : Iminium ion formation between aldehyde and amine, followed by nucleophilic attack at C3 .

  • Path II : Electrophilic addition of aldehyde to imidazo[1,2-α]pyridine, then amine coupling .

2.1. Oxidation to Quinones

The aldehyde group and fluorophenyl moiety participate in oxidation:

  • Reagents : Cu(II) salts (e.g., Cu(OAc)₂).

  • Conditions : Aqueous/organic solvent mix, 50–80°C.

  • Product : o-Quinone derivatives (biologically relevant intermediates).

2.2. Reduction of Aldehyde

  • Reagents : NaBH₄ or LiAlH₄.

  • Product : Primary alcohol (2-(4-fluorophenyl)imidazo[1,2-α]pyridin-3-ylmethanol).

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes EAS at the para position due to fluorine’s electron-withdrawing effect:

  • Reagents : HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation).

  • Conditions : 0–5°C, controlled pH.

  • Major Products :

    • Nitro derivatives (enhanced biological activity).

    • Sulfonic acid derivatives (improved solubility).

Nucleophilic Addition at the Aldehyde Group

The aldehyde reacts with nucleophiles to form Schiff bases or hydrazones:

  • Reactants : Hydrazines, hydroxylamines.

  • Conditions : Ethanol, RT, 2–4 h.

  • Yield : 70–90% .

Example :
RCHO+H2N NH2RCH N NH2+H2O\text{RCHO}+\text{H}_2\text{N NH}_2\rightarrow \text{RCH N NH}_2+\text{H}_2\text{O}

5.1. Suzuki–Miyaura Coupling

The fluorophenyl group can be further functionalized via palladium-catalyzed coupling:

  • Reactants : Arylboronic acids.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

  • Yield : 65–80% .

Applications :

  • Synthesis of biphenyl derivatives for drug discovery.

Stability and Environmental Factors

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Stable up to 200°C (DSC data) .

Comparative Reactivity of Analogues

SubstituentReaction Rate (EAS)Aldehyde Reactivity
4-FluorophenylModerateHigh
4-Chlorophenyl HighHigh
4-Methoxyphenyl LowModerate

Key Research Findings

  • Radical Stability : No radical intermediates detected in Y(OTf)₃-catalyzed alkylation (TEMPO/BHT control experiments) .

  • Gram-Scale Synthesis : A3-coupling reactions maintain efficiency at 20 mmol scale (87% yield) .

This compound’s versatility in oxidation, substitution, and cross-coupling reactions makes it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally related derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, IR) Synthesis Yield Reference
This compound 4-Fluorophenoxy (2) C₁₄H₉FN₂O₂ 256.24 Not reported Not reported
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Methoxyphenyl (2) C₁₅H₁₂N₂O₂ 252.27 ¹H NMR (CDCl₃): δ 10.04 (s, CHO), 3.88 (s, OCH₃) 87%
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 3-Nitrophenyl (2) C₁₄H₉N₃O₃ 267.24 MS (ESI): m/z 267 [M+H]⁺ Not reported
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Bromophenyl (2) C₁₄H₉BrN₂O 317.15 Not reported Moderate
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Methylphenyl (2), 6-Me C₁₆H₁₃N₂O 249.29 IR: 1685 cm⁻¹ (C=O) Not reported

Key Observations:

  • Electronic Effects: The 4-fluorophenoxy group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) and 3-nitrophenyl (strongly electron-withdrawing) substituents. These differences influence the electrophilicity of the formyl group, impacting reactivity in condensation reactions .
  • Steric Effects : Bulkier substituents (e.g., biphenyl in ) may hinder crystallinity or synthetic yields compared to smaller groups like fluoro or methoxy .
  • Spectral Signatures : The formyl group in all derivatives shows characteristic ¹H NMR signals near δ 10.0 ppm and IR stretches at ~1685 cm⁻¹ for C=O .

Challenges and Limitations

  • Synthetic Complexity: Introducing fluorophenoxy groups may require specialized precursors or harsh conditions compared to methoxy or nitro derivatives .
  • Stability : Electron-withdrawing substituents like nitro or fluoro could reduce stability under basic or reducing conditions .

Biological Activity

2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is an organic compound notable for its diverse biological activities and applications in pharmaceutical development. This compound serves as a critical intermediate in the synthesis of various therapeutic agents, particularly in oncology and infectious diseases. The unique imidazo[1,2-a]pyridine scaffold contributes to its pharmacological potential, making it a subject of extensive research.

  • Molecular Formula : C₁₄H₉FN₂O
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 425658-37-3

Biological Activity Overview

The biological activity of this compound is characterized by several pharmacological effects:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its effectiveness in inhibiting the growth of Mycobacterium tuberculosis has been particularly noted, with some derivatives showing low minimum inhibitory concentrations (MICs) against drug-resistant strains .
  • Enzyme Inhibition : Studies have highlighted the role of this compound in enzyme inhibition, particularly targeting kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and bioavailability, which is crucial for drug efficacy.
  • Functional Groups : Variations in substituents on the imidazo ring can alter binding affinity to biological targets, affecting both potency and selectivity.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies :
    • A study evaluated the compound's effects on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
    • Another investigation focused on its role as an inhibitor of specific kinases implicated in cancer signaling pathways, resulting in decreased tumor growth in xenograft models.
  • Antimicrobial Evaluation :
    • Research assessed the compound's efficacy against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.
    • In vitro tests showed that derivatives exhibited significant anti-tubercular activity with MIC values ranging from 0.025 to 0.054 μg/mL against Mycobacterium tuberculosis strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against M. tuberculosis and other pathogens
Enzyme InhibitionModulates kinase activity

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via formylation of the imidazo[1,2-a]pyridine core. A common method involves reacting 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux (8 hours), followed by vacuum evaporation . Alternative approaches include using phosphoryl trichloride in DMF at 353 K for 5 hours, with purification via silica gel chromatography . These methods achieve moderate yields (~33%) and require careful control of temperature and stoichiometry.

Q. How is the purity of the compound validated after synthesis?

Purity is assessed using thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for final verification. Structural confirmation is achieved through NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, crystal structures reveal planar imidazo[1,2-a]pyridine rings stabilized by hydrogen bonding (C–H⋯N/O interactions) .

Q. What solvents and catalysts are critical for its synthesis?

Chloroform and DMF are standard solvents, while POCl₃ acts as a formylating agent. Catalytic methods, such as Ag(I)-catalyzed intramolecular aminooxygenation, have been reported for related imidazo[1,2-a]pyridine-3-carbaldehydes, yielding products in 50–70% efficiency .

Advanced Research Questions

Q. How do substituents at the C-3 position influence biological activity in related compounds?

In medicinal chemistry, the C-3 position is a key pharmacophore. For example, 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives with morpholine substituents at C-3 showed potent COX-2 inhibition (IC₅₀ = 0.07 μM), while phenylamino groups altered selectivity . Computational modeling (e.g., docking studies) can rationalize these effects by analyzing steric/electronic interactions with target proteins.

Q. What strategies resolve contradictions in optimal reaction conditions across studies?

Discrepancies in reaction times (e.g., 5 vs. 8 hours for formylation) are addressed through kinetic studies. For instance, monitoring intermediate formation via in-situ IR spectroscopy can identify rate-limiting steps. Evidence suggests that higher temperatures (e.g., 353 K) reduce reaction times but may compromise yield due to side reactions .

Q. How can the compound be functionalized for downstream applications?

The aldehyde group at C-3 enables diverse derivatization:

  • Schiff base formation : React with primary amines (e.g., p-anisidine) under reflux in methanol to generate imine derivatives .
  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group, enabling further alkylation or acylation .

Q. What crystallographic data are available for structural analysis?

Orthorhombic crystal systems (space group Pna2₁) with unit cell parameters a = 21.3367 Å, b = 7.2391 Å, and c = 15.1748 Å have been reported. Hydrogen-bonding networks stabilize the lattice, critical for understanding solid-state stability .

Methodological Challenges and Solutions

Q. How are competing side reactions during formylation minimized?

  • Controlled reagent addition : Slow addition of POCl₃/DMF at 0–10°C prevents exothermic side reactions .
  • Solvent choice : Chloroform’s low polarity reduces nucleophilic substitution byproducts.

Q. What analytical techniques differentiate positional isomers in imidazo[1,2-a]pyridine derivatives?

  • NOESY NMR : Correlates spatial proximity of substituents (e.g., distinguishing C-3 vs. C-2 aldehyde isomers).
  • X-ray diffraction : Unambiguously assigns substituent positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde

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